molecular formula C14H16Cl2N4O2 B6702712 N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide

N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide

Cat. No.: B6702712
M. Wt: 343.2 g/mol
InChI Key: XDTRFDJOCBOCHY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group, a propyl chain, and a triazole ring. Its versatility and reactivity make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O2/c1-8(22-10-4-5-11(15)12(16)6-10)7-20(3)14(21)13-9(2)17-19-18-13/h4-6,8H,7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTRFDJOCBOCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1C(=O)N(C)CC(C)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the dichlorophenoxypropyl intermediate. This intermediate is then reacted with a triazole derivative under controlled conditions to form the final product. Common reagents used in these reactions include dichlorophenol, propyl bromide, and triazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dichlorophenoxy group.

Scientific Research Applications

N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with cellular membranes, while the triazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine: Known for its use as a monoamine oxidase inhibitor.

    2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol: Studied for its anticancer properties.

Uniqueness

N-[2-(3,4-dichlorophenoxy)propyl]-N,5-dimethyl-2H-triazole-4-carboxamide stands out due to its unique combination of a dichlorophenoxy group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.

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